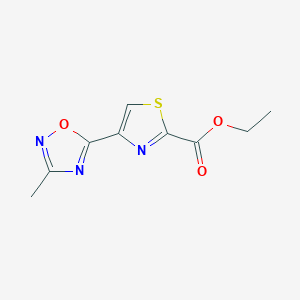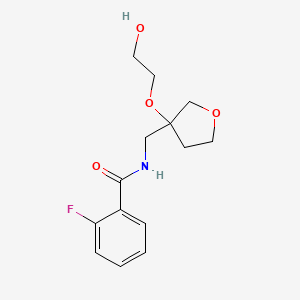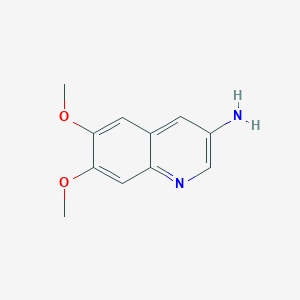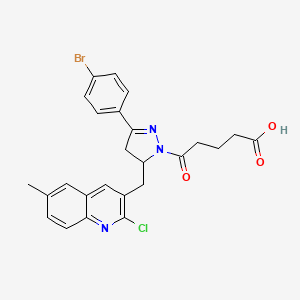![molecular formula C21H26BrN3O3S B2962434 N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide CAS No. 701971-95-1](/img/structure/B2962434.png)
N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide is a chemical compound with potential therapeutic applications. It is commonly referred to as BPTP and belongs to the class of piperazine derivatives. BPTP has been found to exhibit promising results in scientific research, particularly in the field of pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
Several studies have documented the synthesis of related compounds, emphasizing methodologies like microwave-assisted synthesis and conventional approaches for producing piperazine derivatives with potential biological activities. For instance, Virk et al. (2018) highlighted the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, showing the effectiveness of both microwave and conventional methods in controlling reaction yield and time (Virk et al., 2018).
Biological Activities and Potential Therapeutic Applications
Research into the biological efficacy of compounds structurally similar to N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide has shown diverse biological activities, which may indicate potential therapeutic applications:
- Antimicrobial Activity : Patel and Agravat (2007) synthesized derivatives that demonstrated significant antibacterial and antifungal properties, highlighting the potential of such compounds in addressing microbial resistance (Patel & Agravat, 2007).
- Anticancer Activity : Ali et al. (2013) presented a series of acetamide derivatives with both 2-imino-4-arylthiazoles and morpholine/piperazines, showing promising anticancer activity and good docking scores against potential cancer targets (Ali et al., 2013).
- Enzyme Inhibition : Hassan et al. (2018) explored multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting a role in developing Alzheimer's disease therapies (Hassan et al., 2018).
properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O3S/c1-15-12-16(2)21(17(3)13-15)29(27,28)25-10-8-24(9-11-25)14-20(26)23-19-6-4-18(22)5-7-19/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYORVQSAZDCUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B2962351.png)


![4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2962360.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2962361.png)





![N-(4-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2962370.png)
![(Z)-2-cyano-N-cyclopropyl-3-[5-(3-nitrophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2962371.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2962372.png)
